NDNI hydriodide
Overview
Description
NDNI hydriodide, also known as N-n-Decylnicotinium iodide hydriodide, is a chemical compound with the empirical formula C20H36I2N2 and a molecular weight of 558.32 g/mol . It is a highly selective α4β2 nicotinic receptor antagonist . This compound is typically found in a solid form and is light yellow in color .
Preparation Methods
Synthetic Routes and Reaction Conditions
NDNI hydriodide can be synthesized through a series of chemical reactions involving the alkylation of nicotinium iodide. The process typically involves the reaction of decyl bromide with nicotinium iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
NDNI hydriodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: The major product is the corresponding N-n-Decylnicotinium oxide.
Reduction: The major product is the corresponding N-n-Decylnicotinium hydride.
Scientific Research Applications
NDNI hydriodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nicotinic acetylcholine receptors, particularly the α4β2 subtype.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its antagonistic action on nicotinic receptors.
Mechanism of Action
NDNI hydriodide exerts its effects by selectively binding to and antagonizing α4β2 nicotinic acetylcholine receptors. This interaction inhibits the normal action of acetylcholine at these receptors, leading to a decrease in neuronal excitability. The molecular targets include the α4 and β2 subunits of the nicotinic receptor, and the pathways involved are primarily related to cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N-n-Butylnicotinium iodide
- N-n-Hexylnicotinium iodide
- N-n-Octylnicotinium iodide
Uniqueness
NDNI hydriodide is unique due to its long decyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain enhances its lipophilicity and membrane permeability, making it more effective in crossing biological membranes and interacting with nicotinic receptors .
Properties
IUPAC Name |
1-decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35N2.2HI/c1-3-4-5-6-7-8-9-10-16-22-17-11-13-19(18-22)20-14-12-15-21(20)2;;/h11,13,17-18,20H,3-10,12,14-16H2,1-2H3;2*1H/q+1;;/p-1/t20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVBWSUAQNYTGZ-FJSYBICCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.I.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.I.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582030 | |
Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244025-06-7 | |
Record name | 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20582030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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